6-(9-anthrylmethylene)-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one 6-(9-anthrylmethylene)-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0929775
InChI: InChI=1S/C29H22N4OS/c1-2-21(18-10-4-3-5-11-18)28-32-33-26(30)25(27(34)31-29(33)35-28)17-24-22-14-8-6-12-19(22)16-20-13-7-9-15-23(20)24/h3-17,21,30H,2H2,1H3/b25-17+,30-26?
SMILES: CCC(C1=CC=CC=C1)C2=NN3C(=N)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C(=O)N=C3S2
Molecular Formula: C29H22N4OS
Molecular Weight: 474.6 g/mol

6-(9-anthrylmethylene)-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

CAS No.:

Cat. No.: VC0929775

Molecular Formula: C29H22N4OS

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

6-(9-anthrylmethylene)-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one -

Specification

Molecular Formula C29H22N4OS
Molecular Weight 474.6 g/mol
IUPAC Name (6E)-6-(anthracen-9-ylmethylidene)-5-imino-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Standard InChI InChI=1S/C29H22N4OS/c1-2-21(18-10-4-3-5-11-18)28-32-33-26(30)25(27(34)31-29(33)35-28)17-24-22-14-8-6-12-19(22)16-20-13-7-9-15-23(20)24/h3-17,21,30H,2H2,1H3/b25-17+,30-26?
Standard InChI Key RAJDXCVLLBNDSN-FNNIPGFBSA-N
Isomeric SMILES CCC(C1=CC=CC=C1)C2=NN3C(=N)/C(=C\C4=C5C=CC=CC5=CC6=CC=CC=C64)/C(=O)N=C3S2
SMILES CCC(C1=CC=CC=C1)C2=NN3C(=N)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C(=O)N=C3S2
Canonical SMILES CCC(C1=CC=CC=C1)C2=NN3C(=N)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C(=O)N=C3S2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator